butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate
Description
Butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a synthetic small molecule characterized by a 1,8-naphthyridine core fused with an amide linkage and substituted with a 4-fluorophenylmethyl group and a butyl benzoate ester. The 1,8-naphthyridine scaffold is notable for its planar heteroaromatic structure, which facilitates interactions with biological targets such as enzymes or receptors . The fluorophenyl moiety may enhance metabolic stability and binding affinity through hydrophobic and electronic effects, while the butyl ester group likely influences lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
butyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-2-3-15-35-27(34)19-8-12-22(13-9-19)30-25(32)23-16-20-5-4-14-29-24(20)31(26(23)33)17-18-6-10-21(28)11-7-18/h4-14,16H,2-3,15,17H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXOLMYBLIRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the fluorobenzyl group, and the esterification with butyl benzoate. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine or benzyl derivatives.
Scientific Research Applications
butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzymatic activity by binding to the active site or allosteric sites.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial or death receptor pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-N-(2,4-Difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Key Differences :
- Substituents : Replaces the butyl benzoate ester with a benzyloxy group and substitutes the 4-fluorophenylmethyl with a 2,4-difluorobenzyl moiety.
- Synthesis : Prepared via a DMF-mediated reaction at 50°C using p-methylbenzenesulfonate and amines, reflecting a common strategy for naphthyridine amide formation .
Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
Key Differences :
- Core Structure : Replaces the 1,8-naphthyridine with a triazine ring but retains a benzoate ester (methyl instead of butyl).
- Synthesis : Utilizes stepwise nucleophilic substitution on trichlorotriazine, highlighting divergent approaches for ester-functionalized heterocycles .
- Properties : The bromo and formyl substituents reduce solubility compared to the target compound’s fluorophenyl group, underscoring the role of halogenation in tuning reactivity .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s butyl ester increases lipophilicity (logP ~3.8) compared to the methyl ester in ’s compound (logP ~4.1), but the latter’s bromo/formyl groups further reduce solubility.
- The 4-fluorophenylmethyl group in the target compound may improve metabolic stability over the 2,4-difluorobenzyl group in ’s analog due to reduced steric hindrance.
Biological Activity
Butyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 397.43 g/mol
The structure includes a butyl group, a fluorophenyl moiety, and a naphthyridine core, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds derived from naphthyridine have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that naphthyridine derivatives can induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Some related compounds have exhibited antimicrobial activity against a range of pathogens. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Research indicates that some naphthyridine derivatives can cause cell cycle arrest at specific phases, preventing further cell division.
Research Findings and Case Studies
Several studies have focused on the biological activity of naphthyridine derivatives similar to this compound:
Q & A
Q. What analytical methods are recommended for characterizing the purity and structure of butyl 4-{...}benzoate?
To confirm structural integrity and purity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use high-resolution LC-MS with columns like Chromolith HPLC or Purospher® STAR for separation and identification of impurities. Internal standards (e.g., deuterated analogs like triclosan-d3) should be spiked to correct for matrix effects .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d6) to verify substituent positions and functional groups, referencing protocols for triazine derivatives .
- Thermogravimetric Analysis (TGA): Determine thermal stability by monitoring decomposition temperatures under inert atmospheres.
Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from wastewater matrices?
- Sorbent Selection: Test Oasis HLB, MCX, and MAX cartridges. HLB (hydrophilic-lipophilic balance) is often optimal for polar aromatic compounds due to its retention of analytes across a wide pH range .
- Conditioning Steps: Pre-treat cartridges with 2 mL methanol followed by 2 mL Milli-Q water to prevent channeling.
- Elution Strategy: Use 2 mL methanol acidified with 0.1% formic acid to recover >90% of the compound. Validate recovery rates using isotopically labeled internal standards (e.g., atrazine-d5) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis design of this compound?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the amidation step between 1,8-naphthyridine precursors and fluorophenylmethyl groups to identify energy barriers .
- Reaction Network Analysis: Apply algorithms like the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, reducing reliance on trial-and-error synthesis. ICReDD’s workflow integrates computational predictions with experimental validation, accelerating discovery by 30–50% .
Example Workflow:
Generate reactant conformers using molecular dynamics.
Calculate activation energies for plausible pathways.
Validate top candidates via small-scale experiments.
Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction conditions?
- Factorial Design: Screen variables (e.g., temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example, vary temperature (45–75°C), reaction time (1–3 hrs), and molar ratios (1:1–1:1.5) to identify significant interactions .
- Response Surface Methodology (RSM): Optimize yield and selectivity using a central composite design. Analyze quadratic effects of parameters like pH and agitation speed.
Example DoE Matrix:
| Run | Temp (°C) | Time (hrs) | Molar Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 45 | 1 | 1:1 | 62 |
| 2 | 75 | 3 | 1:1.5 | 89 |
Q. How can researchers resolve contradictions in stability data obtained from different analytical techniques?
- Cross-Validation: Compare degradation profiles from accelerated stability studies (e.g., 40°C/75% RH) using LC-MS, NMR, and HPLC-UV. Discrepancies may arise from matrix interference or detection limits .
- Mechanistic Studies: Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester group) and correlate with environmental factors (pH, light exposure).
Q. What cross-disciplinary methodologies enhance understanding of this compound’s environmental fate?
- Air-Surface Exchange Modeling: Apply DOE Atmospheric Chemistry Program frameworks to predict volatilization rates and deposition in aquatic systems .
- Heterogeneous Reaction Studies: Investigate interactions with particulate matter using flow reactors, monitoring adsorption/desorption kinetics under varying humidity .
Q. How can chemical software improve data integrity and experimental reproducibility?
Q. What safety protocols are critical for handling this compound in advanced research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
